

# chemical properties and structure of DC07090

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **DC07090**: A Novel Antiviral Agent

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **DC07090**, a novel, non-peptidyl small molecule inhibitor targeting the 3C protease of human enterovirus 71 (EV71). This document is intended for researchers, scientists, and professionals in the field of drug development.

# **Chemical Properties and Structure**

**DC07090** is a reversible and competitive inhibitor of EV71 3C protease (3Cpro), an enzyme crucial for the viral life cycle of enteroviruses.[1] Chemically, it is characterized by the presence of oxazole and pyridine moieties.[1]

Table 1: Physicochemical and Pharmacokinetic Properties of **DC07090** 



| Property                 | Value                                                                                 | Reference |
|--------------------------|---------------------------------------------------------------------------------------|-----------|
| IUPAC Name               | 2-(4-chlorophenyl)-N-((5-<br>(pyridin-3-yl)-1,3,4-oxadiazol-<br>2-yl)methyl)acetamide |           |
| Molecular Formula        | C16H13CIN4O2                                                                          |           |
| Molecular Weight         | 328.76 g/mol                                                                          | _         |
| CAS Number               | 879070-72-1                                                                           |           |
| Inhibitory Constant (Ki) | 23.29 ± 12.08 μM                                                                      | [1]       |
| IC50 (EV71 3Cpro)        | 21.72 ± 0.95 μM                                                                       | [1]       |
| EC50 (EV71 replication)  | 22.09 ± 1.07 μM                                                                       | [1]       |
| EC50 (CVA16 replication) | 27.76 ± 0.88 μM                                                                       | [1]       |
| Cytotoxicity (CC50)      | > 200 µM                                                                              | [1]       |

#### **Mechanism of Action**

**DC07090** functions as an antiviral agent by specifically targeting and inhibiting the EV71 3C protease. This enzyme is a cysteine protease that plays a critical role in the viral replication process by cleaving the viral polyprotein into mature, functional proteins. By competitively binding to the active site of the 3C protease, **DC07090** prevents this cleavage, thereby halting the viral life cycle.[1]

Molecular docking and molecular dynamics simulation studies have further elucidated the binding mode of **DC07090** with the EV71 3C protease.[1]

### Signaling Pathway of EV71 Inhibition by DC07090

The following diagram illustrates the inhibitory effect of **DC07090** on the replication of Enterovirus 71.





Click to download full resolution via product page

Caption: Inhibition of EV71 replication by **DC07090** via targeting of 3C protease.

# **Experimental Protocols**

The discovery and characterization of **DC07090** involved several key experimental procedures.

### **Virtual Screening for Inhibitor Identification**

The identification of **DC07090** was achieved through a docking-based virtual screening approach.[1] This computational method involves the screening of large compound libraries against the three-dimensional structure of the target protein to identify potential inhibitors.

Workflow for Virtual Screening:





Click to download full resolution via product page

Caption: Workflow for the identification of **DC07090** through virtual screening.

#### **Enzyme Inhibition Assay**

The inhibitory activity of **DC07090** against EV71 3C protease was quantified using an in vitro enzyme assay.[1]

- Principle: The assay measures the enzymatic activity of the 3C protease in the presence and absence of the inhibitor. The activity is typically monitored by the cleavage of a fluorogenic substrate.
- Methodology:
  - Recombinant EV71 3C protease is incubated with varying concentrations of DC07090.
  - A specific fluorogenic substrate for the 3C protease is added to initiate the reaction.



- The fluorescence intensity is measured over time using a plate reader.
- The rate of substrate cleavage is calculated and used to determine the IC50 value of the inhibitor.
- Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations. The data is then fitted to kinetic models, such as the Michaelis-Menten equation, to determine the inhibitory constant (Ki).[1]

# **Antiviral Activity Assay**

The efficacy of **DC07090** in inhibiting viral replication in a cellular context was evaluated using a cell-based antiviral assay.[1]

- Principle: This assay measures the ability of the compound to protect host cells from the cytopathic effect (CPE) induced by viral infection.
- · Methodology:
  - Host cells (e.g., RD cells) are seeded in microtiter plates.
  - The cells are treated with serial dilutions of **DC07090**.
  - The cells are then infected with a known titer of EV71 or CVA16.
  - After an incubation period, cell viability is assessed using methods such as the MTT assay.
  - The EC50 value, the concentration of the compound that protects 50% of the cells from viral-induced death, is calculated.
- Cytotoxicity Assay: A parallel assay is conducted on uninfected cells to determine the
  cytotoxicity of the compound (CC50 value). This is crucial for assessing the therapeutic index
  of the potential drug.[1]

# **Structure-Activity Relationship**



To explore the structure-activity relationship (SAR) of **DC07090**, a series of 15 new derivatives were designed, synthesized, and evaluated in vitro.[1] This systematic modification of the chemical structure of **DC07090** and the subsequent evaluation of the antiviral and enzymatic activities of the resulting analogs provide valuable insights into the key chemical features required for potent inhibition of the EV71 3C protease. Among the synthesized derivatives, four compounds exhibited inhibitory activities against the enzyme, but only **DC07090** showed significant inhibition of EV71 replication in cell culture.[1]

#### Conclusion

**DC07090** represents a promising new class of non-peptidyl small molecule inhibitors for the treatment of infections caused by EV71 and other picornaviruses.[1] Its well-characterized mechanism of action, favorable in vitro activity, and low cytotoxicity make it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and structural information provided in this guide serve as a valuable resource for researchers working on the development of novel antiviral therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification and biochemical characterization of DC07090 as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical properties and structure of DC07090].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b499696#chemical-properties-and-structure-of-dc07090]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com